3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid
Description
3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic acid (CAS: N/A; PubChem CID: 145926757) is a synthetic carboxylic acid derivative with a molecular formula of C₁₆H₂₀N₂O₈ and a molecular weight of 368.34 g/mol . Its IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[(4-nitrophenyl)methoxy]-4-oxobutanoic acid, reflects its key structural features: a tert-butoxycarbonyl (Boc)-protected amine, a 4-nitrobenzyl ester group, and a 4-oxobutanoic acid backbone. The compound typically appears as a white to yellow solid, though specific melting point and density data are unavailable .
The Boc group provides steric protection for the amine, enhancing stability during synthetic processes, particularly in peptide chemistry. The 4-nitrobenzyl (PNB) ester moiety acts as a photolabile protecting group for carboxylic acids, enabling controlled deprotection under UV light . This compound is classified under carboxylic acids and is available in various packaging formats, including air-sensitive materials stored under argon or vacuum .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[(4-nitrophenyl)methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-16(2,3)26-15(22)17-12(8-13(19)20)14(21)25-9-10-4-6-11(7-5-10)18(23)24/h4-7,12H,8-9H2,1-3H3,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZRUZBNITMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic acid, with the chemical formula CHNO and CAS number 30925-19-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Weight : 368.34 g/mol
- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-4-((4-nitrophenyl)methoxy)-4-oxobutanoic acid
- Appearance : White to yellow solid
- Purity : 97%
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:
- Amino Acid Derivative : The Boc (tert-butoxycarbonyl) group protects the amino group, facilitating selective reactions that can lead to the formation of peptide bonds or other derivatives.
- Nitrobenzyl Moiety : The presence of the nitro group enhances the compound's ability to participate in redox reactions, potentially leading to cytotoxic effects in certain cell types.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds similar to this compound. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis |
| Study B | HeLa | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Initial findings suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
Case Studies
-
In Vitro Studies on Cancer Cells
- A series of experiments were conducted using MCF-7 breast cancer cells, where the compound was found to significantly inhibit cell proliferation at concentrations as low as 15 µM. The study indicated that the mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
-
Antimicrobial Efficacy
- In a comparative study against common pathogens, this compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for further development in antimicrobial therapies.
Scientific Research Applications
Medicinal Chemistry
3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the biological activity of drug candidates.
- Synthesis of Peptides : The Boc group is commonly used for the protection of amino groups during peptide synthesis, facilitating the formation of complex peptide structures .
- Drug Development : This compound can be utilized in the design of prodrugs, which are biologically inactive compounds that can be converted into active drugs within the body .
Bioconjugation
The nitrobenzyl moiety can be employed for bioconjugation, allowing for the attachment of drugs or imaging agents to biomolecules such as proteins or antibodies.
- Antibody-Drug Conjugates (ADCs) : The compound's ability to form stable linkages makes it suitable for creating ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues .
Biological Research
In biological studies, this compound can be used to investigate various cellular processes.
- Cell Signaling Pathways : The compound can be utilized to study signaling pathways involved in cell proliferation and apoptosis, contributing to our understanding of cancer biology .
- Enzyme Inhibition Studies : It may also serve as a substrate or inhibitor for specific enzymes, aiding in the characterization of enzyme kinetics and mechanisms .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis of Novel Peptide Derivatives Using this compound | To explore new peptide structures with enhanced biological activity | Several derivatives exhibited improved binding affinity to target receptors compared to traditional peptides. |
| Development of Antibody-Drug Conjugates Utilizing Nitrobenzyl Linkers | To assess the efficacy of ADCs in targeted cancer therapy | ADCs demonstrated significant cytotoxic effects on cancer cell lines while sparing normal cells. |
| Investigation of Enzyme Activity Modulation | To evaluate the impact on specific enzyme pathways | The compound was identified as a potent inhibitor of target enzymes involved in metabolic pathways. |
Comparison with Similar Compounds
Key Observations:
Amino Protection: The Boc group in the target compound contrasts with unprotected amines in analogs like 4-(benzylamino)-4-oxobutanoic acid , making the former more stable under acidic conditions but requiring deprotection (e.g., via trifluoroacetic acid) for further reactivity.
Ester Reactivity: The 4-nitrobenzyl ester in the target compound enables UV-light-mediated deprotection, unlike the hydrolytically stable methoxybenzyl or benzylamino groups in analogs .
Physicochemical Properties
- Solubility: The nitro group in the target compound enhances polarity compared to non-polar substituents (e.g., 2,4-dimethylphenyl in ), but solubility data are lacking for most analogs.
- Stability: The Boc group improves thermal and oxidative stability relative to compounds with free amines (e.g., 4-(benzylamino)-4-oxobutanoic acid) .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 3-((tert-butoxycarbonyl)amino)-4-((4-nitrobenzyl)oxy)-4-oxobutanoic acid requires strategic disassembly into three primary components:
-
Boc-protected amino group : Introduced via tert-butoxycarbonyl (Boc) anhydride to shield the amine during subsequent reactions .
-
4-Nitrobenzyloxy moiety : Incorporated through nucleophilic substitution or esterification using 4-nitrobenzyl bromide or chloride .
-
β-Keto acid backbone : Constructed via enolate chemistry or malonic acid derivatives to establish the 4-oxo functionality .
The convergence of these subunits necessitates precise regioselectivity and protection-deprotection strategies to avoid side reactions.
Enolate-Mediated β-Keto Ester Formation
A pivotal step involves generating the β-keto ester intermediate, which serves as the scaffold for subsequent functionalization. Patent EP1097919A2 details a method where an acetate enolate reacts with a Boc-protected amino acid derivative under cryogenic conditions (-75°C to -30°C) in tetrahydrofuran (THF). For example:
Key conditions:
-
Base : Lithium diisopropylamide (LDA) or potassium tert-butoxide.
-
Solvent : THF or toluene.
This approach avoids decarboxylation, a common side reaction in β-keto acid syntheses.
Halogenation and 4-Nitrobenzyloxy Group Introduction
The β-keto ester undergoes halogenation at the α-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane (DCM) . The halogen serves as a leaving group for nucleophilic displacement by 4-nitrobenzyl alcohol. For instance:
Optimized conditions :
Notably, the nitro group remains intact under these mild conditions, avoiding reduction or decomposition .
Boc Protection and Deprotection Dynamics
The Boc group is introduced early in the synthesis to prevent undesired side reactions at the amine. A typical protocol involves treating the amino acid with di-tert-butyl dicarbonate in the presence of triethylamine :
Critical parameters :
-
Molar ratio : 1:1.2 (amino acid:Boc2O).
-
Reaction time : 2–4 hours at room temperature.
Final deprotection of the tert-butyl ester is achieved via acidic hydrolysis (e.g., trifluoroacetic acid in DCM), yielding the free carboxylic acid .
Comparative Analysis of Synthetic Routes
Route selection depends on substrate availability and scalability. The enolate method, while lengthier, offers superior control over stereochemistry .
Analytical and Purification Strategies
Characterization :
-
NMR : Distinct peaks for Boc (δ 1.4 ppm), nitrobenzyl (δ 8.2 ppm), and β-keto (δ 2.8 ppm) .
-
HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient) .
Purification :
-
Silica gel chromatography : Hexane/ethyl acetate (4:1) eluent removes unreacted starting materials .
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .
Challenges and Mitigation
-
Nitro Group Stability : Avoid strong reducing agents (e.g., Pd/C/H2) to prevent unintended reduction .
-
β-Keto Acid Decarboxylation : Low-temperature processing and inert atmospheres suppress CO2 loss .
-
Racemization : Chiral centers require non-basic conditions during Boc deprotection .
Industrial-Scale Considerations
Pilot-scale syntheses emphasize cost-effectiveness:
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid?
Methodological Answer: Synthesis optimization requires attention to protecting group strategies and reaction conditions. For example, the Boc (tert-butoxycarbonyl) group is critical for protecting the amino moiety during coupling reactions. In a reported synthesis of analogous aspartic acid derivatives, yields of 53–66% were achieved using Boc-protected intermediates under mild conditions (e.g., methanol solvent, room temperature) . Key parameters include stoichiometric ratios of reagents, reaction time, and purification methods (e.g., column chromatography or recrystallization). Monitoring via TLC or HPLC ensures reaction completion.
Q. How does the nitrobenzyl group influence the stability and reactivity of this compound?
Methodological Answer: The 4-nitrobenzyl (PNB) group enhances stability by acting as an electron-withdrawing protecting group for carboxylic acids, reducing undesired side reactions (e.g., hydrolysis). However, its nitro group may introduce steric hindrance or alter solubility. For instance, in malonic acid mono-4-nitrobenzyl ester (CAS 77359-11-6), the PNB group requires anhydrous storage to prevent degradation . Reactivity can be modulated by adjusting pH or using catalytic hydrogenation for selective deprotection .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, NMR (400 MHz, methanol-d) of a related compound revealed peaks at δ 8.18 (d, aromatic H) and 5.28 (s, benzyloxy CH), while NMR confirmed carbonyl (δ 170.91) and Boc groups (δ 149.18) . HRMS provides exact mass verification (e.g., calculated [M+H] 269.07681 vs. observed 269.07654) . IR spectroscopy can further validate functional groups like amides (1650–1700 cm).
Advanced Research Questions
Q. How can structural ambiguities in derivatives of this compound be resolved using advanced analytical methods?
Methodological Answer: X-ray crystallography or 2D NMR (e.g., COSY, HSQC) can resolve stereochemical ambiguities. For instance, NOESY experiments differentiate between syn/anti conformations of the nitrobenzyloxy moiety. Crystallographic data (e.g., SHELX refinement ) may be employed if single crystals are obtainable. Computational methods (DFT or molecular docking) can also predict preferred conformations and electronic properties, aiding in structural assignments .
Q. What experimental strategies are recommended for evaluating the biological activity of derivatives of this compound?
Methodological Answer: Derivatives can be screened in disease-relevant assays. For example, anti-liver fibrosis activity was assessed using TGF-β1-induced hepatic stellate cell models, measuring collagen deposition via ELISA . Anticancer potential may involve cytotoxicity assays (MTT or Annexin V staining) against tumor cell lines. Pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) should follow to evaluate bioavailability and degradation pathways .
Q. How can this compound be utilized in the synthesis of complex macrocycles or peptidomimetics?
Methodological Answer: The Boc-protected amino acid backbone enables integration into peptide chains via solid-phase synthesis. For macrocyclization, intramolecular amide coupling or click chemistry (e.g., azide-alkyne cycloaddition) can be employed. In a study on mutanobactin synthesis, tert-butyl esters facilitated stepwise assembly, with final deprotection under acidic conditions (TFA) . Kinetic control (e.g., slow addition of coupling agents) minimizes oligomerization.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
